molecular formula C14H12Cl2N2O3 B12197911 N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide

Cat. No.: B12197911
M. Wt: 327.2 g/mol
InChI Key: KBSKOOIJXJDYIK-UHFFFAOYSA-N
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Description

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dichlorophenyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate amide.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide exerts its effects involves the interaction with specific molecular targets. For example, its potential anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(2,4-dichlorophenyl)amino]-2-(thiazol-2-yl)-2-oxoethyl}acetamide: Similar structure but with a thiazole ring instead of a furan ring.

    N-{1-[(2,4-dichlorophenyl)amino]-2-(pyridin-2-yl)-2-oxoethyl}acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

N-[1-(2,4-dichloroanilino)-2-(furan-2-yl)-2-oxoethyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3/c1-8(19)17-14(13(20)12-3-2-6-21-12)18-11-5-4-9(15)7-10(11)16/h2-7,14,18H,1H3,(H,17,19)

InChI Key

KBSKOOIJXJDYIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CO1)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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